![molecular formula C14H18N2O B14904490 2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through diastereodivergent (3 + 2) cycloadditions. This method involves the use of Lewis base or Brønsted base catalysts to control the configuration of the stereocenters. For instance, using a Lewis base such as PCy3 results in good yields and excellent diastereoselectivities, while a Brønsted base like K2CO3 can produce different diastereoisomers . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired stereoselectivity and yield.
Analyse Des Réactions Chimiques
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified spirocyclic structures with different functional groups .
Applications De Recherche Scientifique
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure enables it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparaison Avec Des Composés Similaires
2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds, such as spiro[indoline-3,2’-pyrrolidin]-2-ones and spiro[indoline-2,3’-hydropyridazine]. These compounds share similar core structures but differ in their substituents and stereochemistry. The uniqueness of 2’-Isopropylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific isopropyl substitution, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)12-14(7-8-15-12)10-5-3-4-6-11(10)16-13(14)17/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
ZEBLHCUDQBKHJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C2(CCN1)C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
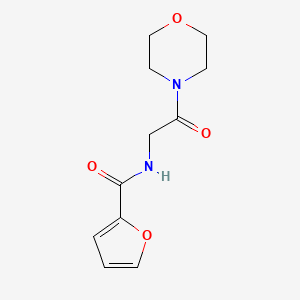
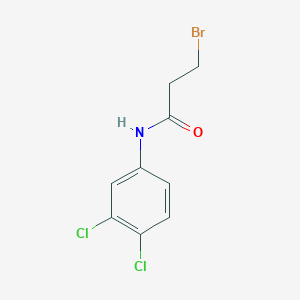
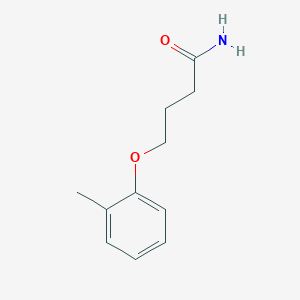
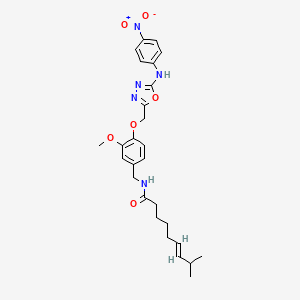
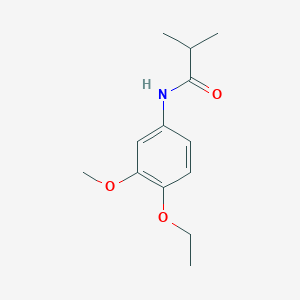
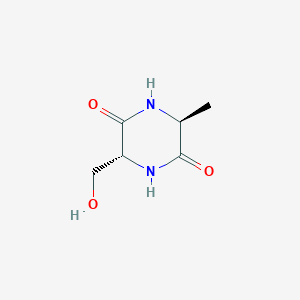

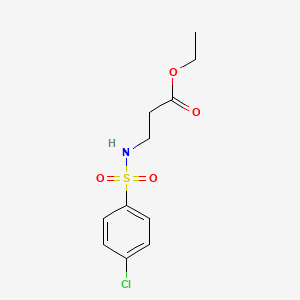
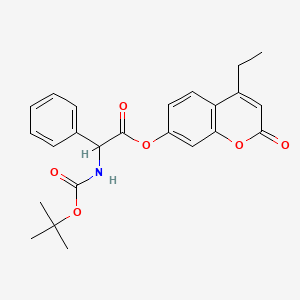
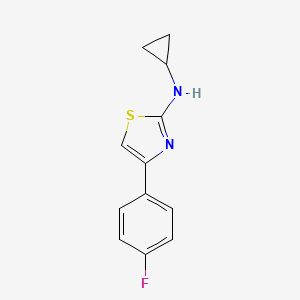
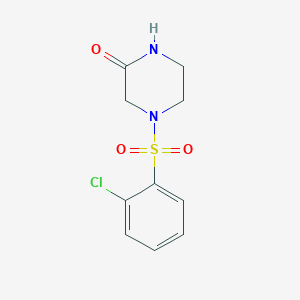
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
